5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-5,6-dihydro-3H-benzo[h]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2S/c14-13(15,16)11-9-6-5-7-3-1-2-4-8(7)10(9)17-12(19)18-11/h1-4H,5-6H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNQPITCCEWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC(=S)N=C2C3=CC=CC=C31)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164584 | |
| Record name | Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1845706-44-6 | |
| Record name | Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845706-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Niementowski’s Synthesis with Modified Anthranilic Acid Derivatives
The Niementowski reaction, traditionally employed for quinazolinone synthesis, has been adapted for benzo-[h]-quinazoline derivatives. Starting with 4-(trifluoromethyl)-1-amino-2-naphthoic acid, cyclization with thiourea in the presence of phosphoryl chloride (POCl₃) yields the 2-mercapto intermediate. Subsequent hydrogenation over palladium/carbon selectively reduces the 5,6 double bond, affording the dihydro structure. This method offers moderate yields (45–60%) but requires precise control over reaction stoichiometry to avoid over-oxidation of the thiol group.
Grimmel-Guinther-Morgan Cyclocondensation
Grimmel’s method involves reacting 1-amino-2-naphthoic acid derivatives with trifluoroacetamide under toluene reflux with phosphorus trichloride. The trifluoromethyl group is introduced in situ via nucleophilic substitution, while thiourea serves as the sulfur source. This one-pot approach achieves higher yields (68–72%) compared to Niementowski’s method but necessitates rigorous exclusion of moisture to prevent hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of the benzo-[h]-quinazoline core. A representative protocol involves:
- Mixing 4-(trifluoromethyl)-2-aminobenzamide with ethyl trifluoroacetoacetate in dimethylformamide (DMF).
- Irradiating at 150°C for 20 minutes to facilitate cyclocondensation.
- Treating the intermediate with Lawesson’s reagent to introduce the mercapto group.
This method reduces reaction times from hours to minutes and improves yields to 78–85%. The dihydro structure is achieved via in situ hydrogen transfer using ammonium formate as a reductant.
Metal-Free and Green Chemistry Approaches
Phosphoric Acid-Catalyzed Cyclocondensation
A phosphoric acid-catalyzed reaction between β-ketoesters (e.g., ethyl 4,4,4-trifluoroacetoacetate) and 2-aminonaphthamide enables the construction of the quinazoline ring without metal catalysts. The mercapto group is introduced via thiol-ene click chemistry using mercaptosuccinic acid, yielding the target compound in 65–70% yield.
Solvent-Free Mechanochemical Synthesis
Ball-milling 4-(trifluoromethyl)anthranilic acid with thiourea and catalytic iodine generates the quinazoline-thione intermediate. Subsequent hydrogenation in a planetary mill using H₂ gas (1 atm) produces the dihydro derivative with 82% efficiency. This method eliminates solvent waste and reduces energy consumption.
Post-Cyclization Functionalization Strategies
Trifluoromethylation via Halogen Exchange
Bromination of 2-mercaptobenzo-[h]-quinazoline at position 4 using N-bromosuccinimide (NBS), followed by copper-mediated trifluoromethylation with methyl fluorosulfonyldifluoroacetate (CF₃SO₂Na), installs the CF₃ group. Yields range from 50–55% due to competing side reactions.
Thiolation of Quinazolinones
Quinazolin-4(3H)-one derivatives are converted to thiols via treatment with phosphorus pentasulfide (P₂S₅) in pyridine. Hydrogenation with Raney nickel selectively saturates the 5,6 positions, achieving an overall yield of 60%.
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Niementowski’s | POCl₃, thiourea | Reflux, 6 h | 45–60 | Scalable, established protocol |
| Microwave-Assisted | Lawesson’s reagent, DMF | 150°C, 20 min | 78–85 | Rapid, high yield |
| Phosphoric Acid Catalysis | H₃PO₄, β-ketoester | 100°C, 3 h | 65–70 | Metal-free, eco-friendly |
| Mechanochemical | I₂, H₂ gas | Ball-milling, 2 h | 82 | Solvent-free, energy-efficient |
Applications and Biological Relevance
5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline exhibits notable antitumor activity, inhibiting tyrosine kinase receptors such as EGFR at IC₅₀ values of 12–18 nM. Its antiplatelet properties, mediated through cyclooxygenase-1 (COX-1) inhibition, further highlight therapeutic potential.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 5,6-dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline. Research has shown that compounds in this class exhibit significant inhibitory effects against various bacterial strains. A study indicated that derivatives with similar structures demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this compound could be further investigated for similar applications .
Anticancer Potential
Quinazoline derivatives are also being explored for their anticancer properties. The presence of the mercapto group in this compound may contribute to its ability to inhibit cancer cell proliferation. Research has shown that modifications in the quinazoline structure can lead to enhanced cytotoxicity against various cancer cell lines .
Drug Development
The unique structure of this compound positions it as a potential lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents against infectious diseases and cancer. The trifluoromethyl group is known to improve pharmacokinetic properties, which is crucial for drug efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
2-Amino-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline
- Molecular Formula : C₁₃H₁₀F₃N₃
- Molecular Weight : 265.24 g/mol
- Amino-substituted derivatives are often explored for their basicity and interactions with biological targets like enzymes .
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline
- Molecular Formula : C₁₃H₈ClF₃N₂
- Molecular Weight : 284.67 g/mol
- Chlorinated quinazolines are frequently studied for antimicrobial activity .
2-Ethylthio-4-methylamino-quinazoline
- Activity : Exhibits antitubercular activity with MIC values of 0.78–12.5 µg/mL against Mycobacterium tuberculosis .
- Comparison : The ethylthio (-S-C₂H₅) group in this compound provides lipophilicity, whereas the mercapto group in the target compound may offer stronger nucleophilic reactivity for covalent binding.
Substituent Variations at Position 4
6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide
- Activity : Inhibits Mycobacterium tuberculosis DprE1 enzyme (MIC: 0.78 µg/mL ) .
- Comparison : The trifluoromethyl group is retained, but the carboxamide moiety at position 2 introduces hydrogen-bonding capacity distinct from the mercapto group.
4-Stilbenylamino-4(3H)-quinazoline Derivatives
- Activity : Demonstrates potent antitumor activity (IC₅₀ = ~2.0 µM ) against A431, A549, and BGC-823 cell lines, outperforming gefitinib (IC₅₀ > 10.0 µM ) .
- Comparison: The stilbeneamino group at position 4 enhances π-π stacking interactions with EGFR tyrosine kinase, whereas the trifluoromethyl group in the target compound may improve metabolic stability .
Core Structure Modifications
Imidazo[4,5-g]quinazolines
- Structure : Fused imidazole-quinazoline system.
- Synthesis : Prepared from 6-fluoro-1H-benzo[d]imidazol-5-amines and aldehydes .
Triazolo[1,5-c]quinazolines
- Example : 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
- Properties : Melting point 196–198°C , LC-MS m/z 339.3 .
- Comparison : The triazolo ring introduces additional heteroatoms (N), which may enhance solubility or alter electronic properties compared to the dihydro-benzoquinazoline core .
Role of the Trifluoromethyl Group
Role of the Mercapto Group
- Comparison with Thioethers: Ethylthio derivatives (e.g., 2-Ethylthio-4-methylamino-quinazoline) show higher lipophilicity but lower nucleophilicity than mercapto-substituted analogues .
Biological Activity
5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Details |
|---|---|
| IUPAC Name | 4-(trifluoromethyl)-5,6-dihydro-3H-benzo[h]quinazoline-2-thione |
| Molecular Formula | C13H9F3N2S |
| CAS Number | 1845706-44-6 |
| Molecular Weight | 292.28 g/mol |
The biological activity of this compound is primarily attributed to its structural features:
- Trifluoromethyl Group : Enhances binding affinity to various enzymes and receptors, potentially increasing biological efficacy.
- Mercapto Group : Capable of forming covalent bonds with target proteins, leading to irreversible inhibition and modulation of protein activity.
- Cellular Signaling Interference : May disrupt key cellular signaling pathways, contributing to its therapeutic effects.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer potential. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been investigated for its efficacy against various cancer cell lines.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been evaluated in vitro against several strains, demonstrating effectiveness comparable to established antibiotics.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. It may inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in conditions such as inflammation and cancer.
Case Studies
- Antinociceptive Activity : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the analgesic effects of related quinazoline derivatives in a mouse pain model. The findings indicated that certain derivatives exhibited significant pain relief comparable to standard analgesics .
- Antimicrobial Evaluation : In another study focusing on quinazoline derivatives, the compound was assessed for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at specific concentrations .
- Cytotoxicity Studies : Research involving the cytotoxic effects of quinazoline derivatives on human cancer cell lines revealed that modifications such as the trifluoromethyl group significantly enhanced cytotoxicity against breast cancer cells (MCF-7), suggesting a structure-activity relationship that could guide future drug development .
Q & A
Q. How can researchers optimize the synthetic route for 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Catalysts: Test transition-metal catalysts (e.g., Pd or Cu-based) for coupling reactions.
- Solvent Systems: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents to stabilize intermediates .
- Temperature Control: Use stepwise heating (e.g., 60–100°C) to minimize side reactions, as seen in triazoloquinazoline syntheses with yields up to 98.7% .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization for high-purity isolates (e.g., 72.31% C purity achieved via elemental analysis) .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in 13C) .
- LC-MS: Confirm molecular weight (e.g., m/z 282.29 for C13H9F3N2S) and fragmentation patterns .
- Elemental Analysis: Validate empirical formulas (e.g., C: 72.31%, H: 5.19%, N: 16.88% for related derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural verification?
Methodological Answer: Contradictions arise from dynamic molecular behavior or impurities. Strategies include:
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons .
- X-ray Crystallography: Obtain unambiguous structural data, as demonstrated for fluorine-substituted benzo-[h]-quinazoline derivatives (e.g., C18H15FN4O crystal structure) .
- DFT Calculations: Compare experimental and computed chemical shifts to identify discrepancies .
Q. What strategies are used to evaluate the biological activity of this compound, such as antitumor or anti-inflammatory effects?
Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MTT assay) or inflammatory markers (e.g., NF-κB inhibition via luciferase reporter systems) .
- Enzyme Inhibition Studies: Use kinase profiling or cyclooxygenase (COX) assays to identify molecular targets .
- Dose-Response Analysis: Establish IC50 values for potency comparisons with analogs (e.g., 2-aryl-4-trifluoromethylquinazolines showed sub-micromolar activity) .
Q. How can structure-activity relationship (SAR) studies be designed by modifying substituents like the mercapto group?
Methodological Answer:
- Functional Group Replacement: Synthesize analogs with thioureido (C14H11F3N4S) or thiosemicarbazido (C14H12F3N5S) groups to assess impact on bioactivity .
- Pharmacophore Mapping: Use molecular docking to predict binding interactions (e.g., trifluoromethyl group enhancing hydrophobic contacts) .
- Biological Testing: Compare IC50 values across derivatives to identify critical substituents .
Q. What in silico methods are employed to predict pharmacokinetic properties or target interactions?
Methodological Answer:
- Molecular Dynamics Simulations: Model membrane permeability and blood-brain barrier penetration .
- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and toxicity .
- Docking Studies (AutoDock Vina): Screen against targets like NF-κB or EGFR to prioritize experimental validation .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Standardized Protocols: Document exact molar ratios (e.g., 1:1.2 substrate/catalyst), reaction times, and purification steps .
- Quality Control: Use identical reagent sources (e.g., anhydrous solvents) and validate purity via HPLC (>95%) .
- Inter-lab Validation: Share detailed spectral data (e.g., NMR shifts ±0.05 ppm) for cross-verification .
Q. What mechanistic studies can elucidate the compound’s mode of action, such as involvement in the NF-κB pathway?
Methodological Answer:
- Gene Expression Profiling: Perform RNA-seq on treated cells to identify downregulated inflammatory genes (e.g., TNF-α, IL-6) .
- Western Blotting: Quantify phosphorylation levels of NF-κB subunits (e.g., p65) to confirm pathway inhibition .
- Kinetic Assays: Measure compound binding to IκB kinase (IKK) using surface plasmon resonance (SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
